L-2-Mercapto-4-hydroxy-5-fluoropyrimidine
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Overview
Description
L-2-Mercapto-4-hydroxy-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C₄H₃FN₂OS This compound is characterized by the presence of a pyrimidine ring substituted with mercapto (thiol), hydroxy, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine typically involves multi-step organic reactions
Starting Material Preparation: The synthesis often begins with a pyrimidine derivative, such as 2,4-dihydroxypyrimidine.
Thiol Introduction: The mercapto group is typically introduced via nucleophilic substitution reactions using thiol-containing reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-2-Mercapto-4-hydroxy-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
L-2-Mercapto-4-hydroxy-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which L-2-Mercapto-4-hydroxy-5-fluoropyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The presence of the fluorine atom can enhance its binding affinity and specificity, while the mercapto and hydroxy groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-hydroxy-5-methylpyrimidine
- 2-Mercapto-4-hydroxy-5-chloropyrimidine
- 2-Mercapto-4-hydroxy-5-bromopyrimidine
Uniqueness
L-2-Mercapto-4-hydroxy-5-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMXUTIFBMEJAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449970 |
Source
|
Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1542-23-0 |
Source
|
Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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